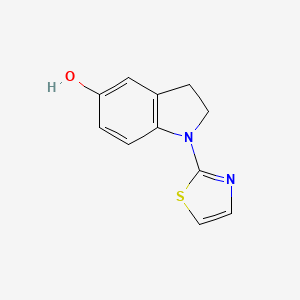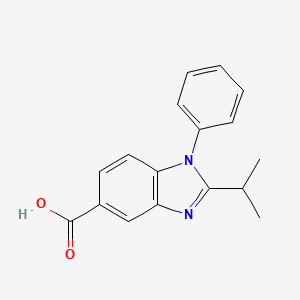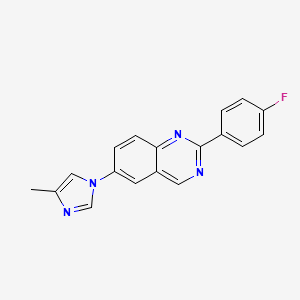![molecular formula C14H12ClN3O B13872692 4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 2-methylpyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[3,2-d]pyrimidine oxides.
Reduction: Formation of 4-amino-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-6-(4-methoxyphenyl)pyrimidine
- 2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-2-methylthieno[3,2-d]pyrimidine
Uniqueness
4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methoxyphenyl group, and a methyl group on the pyrrolo[3,2-d]pyrimidine core makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H12ClN3O |
|---|---|
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3O/c1-8-16-12-7-11(18-13(12)14(15)17-8)9-3-5-10(19-2)6-4-9/h3-7,18H,1-2H3 |
Clé InChI |
RYWSZAIYCLBMNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)




![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)

